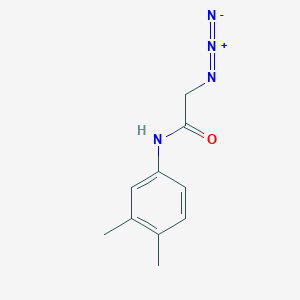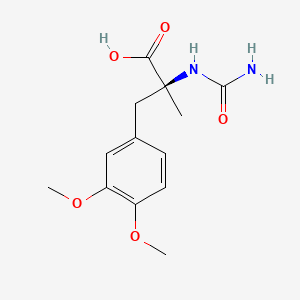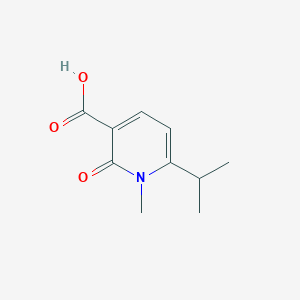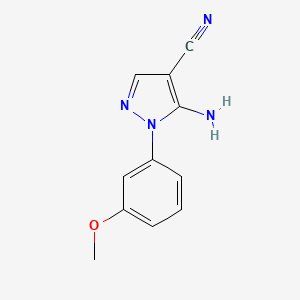
2-azido-N-(3,4-dimethylphenyl)acetamide
Descripción general
Descripción
2-Azido-N-(3,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to an acetamide moiety, which is further substituted with a 3,4-dimethylphenyl group. It is primarily used in research settings and has various applications in synthetic chemistry and materials science .
Métodos De Preparación
The synthesis of 2-azido-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride to form N-(3,4-dimethylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound . The reaction conditions generally include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Análisis De Reacciones Químicas
2-Azido-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with the aid of catalysts such as copper(I) to form triazoles through the Huisgen cycloaddition reaction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
Aplicaciones Científicas De Investigación
2-Azido-N-(3,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-azido-N-(3,4-dimethylphenyl)acetamide primarily involves its ability to participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are valuable in various chemical and biological applications . The azido group acts as a reactive site, enabling the compound to form covalent bonds with alkyne-containing molecules, leading to the formation of triazoles .
Comparación Con Compuestos Similares
2-Azido-N-(3,4-dimethylphenyl)acetamide can be compared with other azido compounds, such as:
2-Azido-N-(2,4-dimethylphenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring, leading to variations in reactivity and applications.
2-Azido-N-(4-methylphenyl)acetamide: Lacks the additional methyl group, which can affect its steric and electronic properties.
2-Azido-N-phenylacetamide: The simplest form without any methyl substitutions, offering a baseline for comparing the effects of methyl groups on the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and materials science .
Propiedades
IUPAC Name |
2-azido-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-3-4-9(5-8(7)2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJBDMVAGSXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)


![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)






